N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18-14-7-3-2-6-12(14)13(17-18)10-16-15(19)9-11-5-4-8-20-11/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORXHXDYMOWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole core One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indazole ring can be reduced to form indazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the indazole nitrogen or the thiophene sulfur.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Indazolines.
Substitution: Amides, ethers, or thioethers.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds related to the indazole structure exhibit antiviral properties. For instance, derivatives of indazole have shown effectiveness against various viral infections by inhibiting viral replication mechanisms. In vitro assays demonstrated that certain indazole derivatives inhibited the activity of viral RNA polymerases significantly, suggesting potential applications in treating viral diseases such as hepatitis C and HIV .
Anticancer Potential
Indazole derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specifically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been noted for its ability to inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This suggests a potential role in treating chronic inflammatory diseases.
Case Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of indazole derivatives against measles virus and hepatitis C virus (HCV). The results indicated that certain derivatives exhibited IC50 values below 0.5 µM against HCV NS5B RNA polymerase . This highlights the potential for further development into antiviral therapies.
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, this compound was shown to reduce cell viability by more than 70% at concentrations as low as 10 µM after 48 hours of treatment. This study supports the compound's candidacy for further development as an anticancer agent .
Mechanism of Action
The exact mechanism of action of this compound is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The indazole and thiophene moieties may play a crucial role in its activity by binding to these targets and modulating their function.
Comparison with Similar Compounds
Structural Analogues with Benzazole or Indazole Cores
- N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamides (): These compounds share the acetamide-thiophene motif but replace the tetrahydroindazole with benzazole (e.g., benzimidazole, benzothiazole). Antitubercular activity reported for benzazole derivatives (MIC values in µg/mL range) suggests the target compound may exhibit similar or enhanced efficacy due to its rigidified core .
- N-((1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide (): This analog substitutes the thiophene with a 4-fluorophenoxy group and replaces the methyl group on the indazole with a cyclopentyl ring. The cyclopentyl group increases lipophilicity (calculated logP ~3.5 vs. ~2.8 for the methyl analog), which may enhance membrane permeability but reduce aqueous solubility. The thiophene in the target compound offers distinct electronic properties (sulfur atom polarizability) compared to the electron-withdrawing fluorine in the phenoxy group, influencing target binding .
Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound shares the 2-(thiophen-2-yl)acetamide backbone but replaces the indazole with a cyano-substituted thiophene. The target compound’s indazole core may confer greater rigidity, reducing entropy penalties during protein binding compared to the flexible thiophene-cyano derivative .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): While lacking the indazole moiety, this analog highlights the role of aromatic substituents. Structural studies of such analogs reveal twisted conformations between aromatic rings (e.g., 79.7° dihedral angle in ), suggesting the target compound’s indazole-thiophene arrangement may optimize spatial orientation for target engagement .
Q & A
Q. How can researchers design derivatives to improve solubility without compromising activity?
- Methodology : Introduce polar groups (e.g., hydroxyl, sulfonate) on the indazole’s tetrahydro ring or thiophene’s β-position. Prodrug strategies (e.g., esterification of the acetamide) enhance bioavailability, as validated in preclinical models for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
